

Technical Guide: 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

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Compound of Interest

Compound Name:	3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Cat. No.:	B1361035

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CAS Number: 1118787-14-6

A Core Scaffold for Potent Kinase Inhibition

This technical guide provides an in-depth overview of **3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid**, a key heterocyclic building block in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

While detailed experimental data for the standalone compound is limited in publicly available literature, its role as a precursor to advanced clinical candidates allows for the inference of its general characteristics. The pyrazolo[3,4-b]pyridine core imparts a rigid, planar structure, and the carboxylic acid moiety provides a handle for further chemical modifications, most notably amide bond formation.

Property	Value	Reference
CAS Number	1118787-14-6	N/A
Molecular Formula	C ₈ H ₇ N ₃ O ₂	N/A
Molecular Weight	177.16 g/mol	N/A

Synthesis and Experimental Protocols

A precise, step-by-step synthesis protocol for **3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid** is not readily available in peer-reviewed literature. However, the general synthesis of the pyrazolo[3,4-b]pyridine scaffold is well-documented and typically involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

One published example for a related analogue, 1,6-diphenyl-**3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid**, involves the alkaline hydrolysis of the corresponding nitrile.^[1] This suggests a potential synthetic route for the title compound could proceed through a similar nitrile intermediate.

General Synthetic Approach (Hypothesized):

A plausible synthetic pathway could involve the construction of a suitably substituted pyrazole precursor followed by cyclization to form the bicyclic pyrazolopyridine system. The carboxylic acid functionality could be introduced via the hydrolysis of a nitrile or ester group at the 5-position.

Biological Significance and Applications

The primary significance of **3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid** lies in its role as a key intermediate in the synthesis of MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).^[2] CDK8 is a component of the Mediator complex and has emerged as a promising therapeutic target in oncology, particularly in colorectal cancer, due to its role in regulating transcription, including the Wnt/β-catenin signaling pathway.^[3]

Role in the Synthesis of MSC2530818

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid serves as the core scaffold for MSC2530818. It undergoes an amide coupling reaction with (S)-2-(4-chlorophenyl)pyrrolidine to yield the final active pharmaceutical ingredient.^[2]

Experimental Protocol: Amide Coupling to form MSC2530818^[2]

To a solution of **3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid** (1.0 eq) in N,N-dimethylformamide (DMF) are added (S)-2-(4-chlorophenyl)pyrrolidine hydrochloride (1.2 eq),

N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide (EDC) (2.0 eq), and 1-hydroxybenzotriazole (HOBr) (1.0 eq). 4-Methylmorpholine (3.0 eq) is then added, and the reaction mixture is stirred at room temperature. Upon completion, the product, [(2S)-2-(4-chlorophenyl)pyrrolidin-1-yl]-[3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methanone (MSC2530818), is isolated and purified.

Biological Activity of the Derivative MSC2530818

The biological activity of MSC2530818 highlights the therapeutic potential of the **3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid** scaffold.

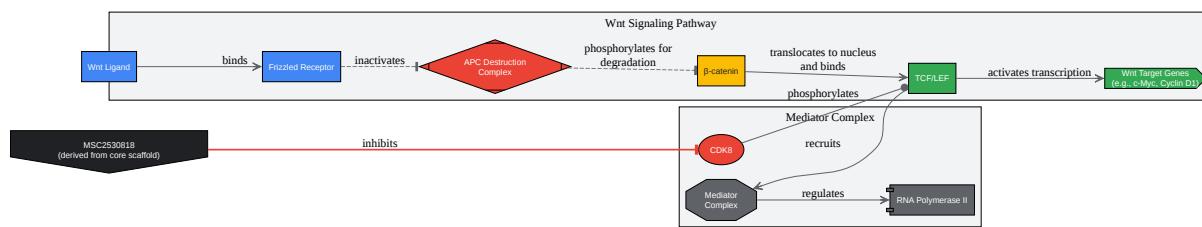
Target/Assay	IC ₅₀ /EC ₅₀	Cell Line	Reference
CDK8 (biochemical assay)	2.6 nM	-	[1]
CDK19 (biochemical assay)	4 nM	-	[1] [2]
phospho-STAT1SER727 inhibition	8 ± 2 nM	SW620	[1] [2]
WNT-dependent transcription (luciferase reporter)	32 ± 7 nM	LS174T	[1]
WNT-dependent transcription (luciferase reporter)	9 ± 1 nM	COLO205	[1]
WNT3a ligand-dependent reporter	52 ± 30 nM	PA-1	[1]

Signaling Pathways and Mechanisms of Action

The derivative of **3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid**, MSC2530818, exerts its biological effects by inhibiting CDK8. CDK8 is a key regulator of gene transcription through its association with the Mediator complex. In many cancers, particularly those with mutations in the Wnt signaling pathway, CDK8 activity is dysregulated.

CDK8 and Wnt Signaling:

In colorectal cancer cells with activating mutations in the Wnt pathway (e.g., APC or β -catenin mutations), CDK8 has been shown to be a positive regulator of β -catenin-driven transcription. By inhibiting CDK8, MSC2530818 can suppress the transcription of Wnt target genes, which are crucial for cancer cell proliferation and survival.

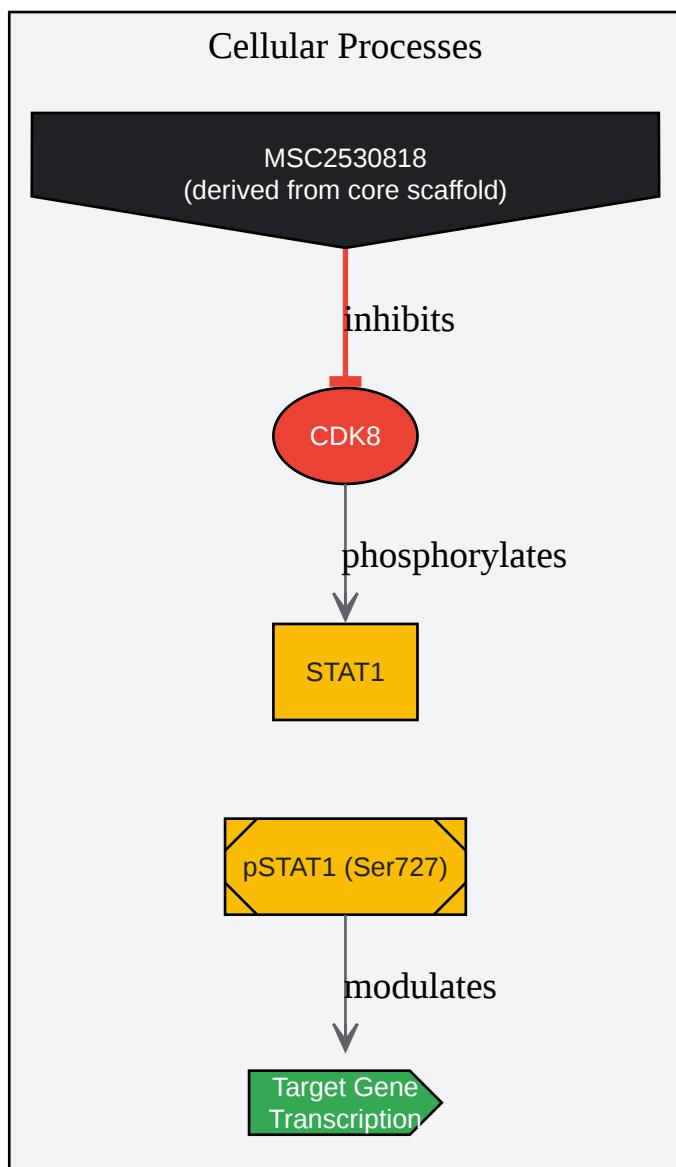


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CDK8's role in Wnt signaling and its inhibition.

CDK8 and STAT1 Signaling:

CDK8 can also phosphorylate STAT1 on serine 727, which can modulate its transcriptional activity. Inhibition of CDK8 leads to a reduction in STAT1 phosphorylation, which serves as a pharmacodynamic biomarker for target engagement.



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Inhibition of STAT1 phosphorylation by a CDK8 inhibitor.

Conclusion

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a valuable and versatile chemical scaffold. Its utility has been demonstrated through its incorporation into the potent and selective CDK8 inhibitor, MSC2530818. The biological data from this advanced derivative underscores the potential of this core structure in the development of targeted therapies for cancer and other diseases where CDK8-mediated transcription is dysregulated. Further exploration of

derivatives based on this scaffold may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

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